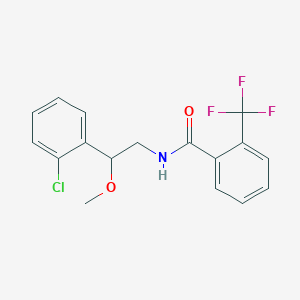

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as ML277, is a small molecule compound that has been extensively studied in recent years due to its potential therapeutic applications. It was initially identified as a potent and selective activator of the KCNQ1 potassium channel, which is involved in regulating the electrical activity of heart cells. ML277 has since been investigated for its effects on other ion channels and has shown promise as a potential treatment for a variety of conditions, including cardiac arrhythmias, epilepsy, and neuropathic pain.

Wissenschaftliche Forschungsanwendungen

New Supramolecular Packing Motifs

Research on supramolecular structures, such as the study by Lightfoot, Mair, Pritchard, and Warren (1999), highlights the potential for compounds with similar structural features to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide in forming novel organizational motifs. These structures are relevant for developing new materials with specific physical properties, such as those found in columnar liquid crystals (Lightfoot et al., 1999).

Antipathogenic Activity of New Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a number of acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests that structural analogs of the compound could be explored for antibacterial and antibiofilm applications (Limban et al., 2011).

Catalytic Activation for Chemical Synthesis

The work by Reddy, Revathi, Reddy, and Yadav (2011) on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation demonstrates the relevance of similar compounds in synthetic chemistry. These methodologies could facilitate the synthesis of complex molecules, including potential pharmaceuticals (Reddy et al., 2011).

Synthesis and Characterization of Complexes

Research involving the synthesis and structural characterization of complexes, as demonstrated by O’Neil, Wilson, and Katzenellenbogen (1994), provides insight into the potential for compounds with related structures to form complex coordination compounds. These findings have implications for material science and catalysis (O’Neil et al., 1994).

Chlorination and Aromatic Compound Synthesis

Yang, Cao, Cheng, Sun, and Ma (2020) explored the chlorination of N-[2-aryl-1-(1-piperidinylcarbonyl)ethenyl]arenecarboxamides, developing a method for synthesizing chlorinated aromatic compounds. This research underscores the importance of such compounds in the synthesis of chemically modified aromatics with potential applications in various industries (Yang et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c1-24-15(12-7-3-5-9-14(12)18)10-22-16(23)11-6-2-4-8-13(11)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWCZSYYFCLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)

![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)